molecular formula C15H14ClN3O B14422342 1,13b-Dihydrodibenz(b,f)imidazo(1,5-d)(1,4)oxazepin-3-amine hydrochloride CAS No. 80012-47-1

1,13b-Dihydrodibenz(b,f)imidazo(1,5-d)(1,4)oxazepin-3-amine hydrochloride

Cat. No.: B14422342
CAS No.: 80012-47-1
M. Wt: 287.74 g/mol
InChI Key: WXQHVNUXGORSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,13b-Dihydrodibenz(b,f)imidazo(1,5-d)(1,4)oxazepin-3-amine hydrochloride is a complex organic compound with a unique structure that combines elements of imidazole and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,13b-Dihydrodibenz(b,f)imidazo(1,5-d)(1,4)oxazepin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dihydro-4H-1,3-thiazin-2-amine with α-bromoacetophenone in refluxing ethanol, resulting in the formation of the desired compound . The reaction conditions are carefully controlled to ensure the correct formation of the imidazo-oxazepine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,13b-Dihydrodibenz(b,f)imidazo(1,5-d)(1,4)oxazepin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,13b-Dihydrodibenz(b,f)imidazo(1,5-d)(1,4)oxazepin-3-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,13b-Dihydrodibenz(b,f)imidazo(1,5-d)(1,4)oxazepin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazole Derivatives: These compounds share a similar imidazole core and exhibit various

Properties

CAS No.

80012-47-1

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

13-oxa-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrochloride

InChI

InChI=1S/C15H13N3O.ClH/c16-15-17-9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)18(12)15;/h1-8,12H,9H2,(H2,16,17);1H

InChI Key

WXQHVNUXGORSGS-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC4=CC=CC=C4N2C(=N1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.